![molecular formula C13H10N4O2 B2649923 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 851819-83-5](/img/structure/B2649923.png)
4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of pyrazine carboxamide derivatives, such as “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Scientific Research Applications
Antimicrobial Activity
Pyrazine carboxamide derivatives, which include “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, have been reported to possess diverse pharmacological activities including antimicrobial activity . These compounds have shown significant effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .
Antifungal Activity
In addition to their antimicrobial properties, these compounds have also demonstrated antifungal activity . This suggests potential for treating various fungal infections or in the development of antifungal agents .
Antimycobacterial Activity
Compounds derived from “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have been found to exhibit significant antimycobacterial activity . This includes activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis .
Antioxidant Activity
Some derivatives of “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have shown good antioxidant activity . This suggests potential use in the prevention of diseases related to oxidative stress .
Anti-Diabetic Properties
“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, a derivative of “4-(pyrazine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one”, is a structural analog of the common anti-diabetic drug metformin. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Potential in Cancer Research
The compound “N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide”, synthesized through the reaction involving “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, has been evaluated for its antibacterial, antifungal, and anticancer activities. This research opens up possibilities for the use of such compounds in cancer research, especially considering their antimicrobial and potential anticancer properties.
Obesity Treatment
“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has also been studied for its potential therapeutic applications in the treatment of obesity. This suggests potential use in the development of weight management therapies.
Other Metabolic Diseases
In addition to diabetes and obesity, “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has been studied for its potential therapeutic applications in the treatment of other metabolic diseases. This suggests a wide range of potential medical applications for this compound.
Safety and Hazards
properties
IUPAC Name |
4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGOTDTFFATSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one |
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